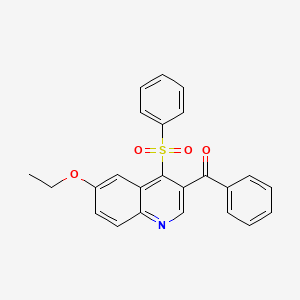

(6-Ethoxy-4-(phenylsulfonyl)quinolin-3-yl)(phenyl)methanone

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

“(6-Ethoxy-4-(phenylsulfonyl)quinolin-3-yl)(phenyl)methanone” is a chemical compound that belongs to the class of quinoline derivatives . Quinoline derivatives are widely used in various fields such as medicine, food, catalysts, dyes, materials, refineries, electronics, etc . They are known for their diverse biological activities, including antimicrobial, antimalarial, and anticancer properties .

Synthesis Analysis

The synthesis of quinoline derivatives often involves reactions with aminobenzamides and thiols . An efficient approach to quinazolin-4(3H)-ones was developed by a one-pot intermolecular annulation reaction of o-amino benzamides and thiols . This method has the features of good functional group tolerance, being transition metal and external oxidant free, and easy operation .Molecular Structure Analysis

The molecular structure of quinoline derivatives can be analyzed through various spectroscopic techniques, including FTIR, 1H and 13C NMR, and ESI mass spectra . A single crystal X-ray crystallographic analysis can also be performed to confirm the structure .Chemical Reactions Analysis

Quinoline derivatives can undergo various chemical reactions. For instance, 2-oxo-4-phenyl-1,2,5,6,7,8-hexahydroquinoline-3-carbonitrile reacted with hydrazine hydrate, phenylisothiocyanate or benzoyl chloride to give derivatives . The latter two products were treated with hydrazine hydrate to afford pyrazole[3,4-b]quinolines derivatives .Mécanisme D'action

Orientations Futures

The future research directions could involve the development of new synthesis methods, exploration of additional biological activities, and the design of more potent quinoline derivatives. The potential of quinoline derivatives in the treatment of various health threats could also be explored further .

Propriétés

IUPAC Name |

[4-(benzenesulfonyl)-6-ethoxyquinolin-3-yl]-phenylmethanone |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C24H19NO4S/c1-2-29-18-13-14-22-20(15-18)24(30(27,28)19-11-7-4-8-12-19)21(16-25-22)23(26)17-9-5-3-6-10-17/h3-16H,2H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CUQYYJKOFYTUMA-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC1=CC2=C(C(=CN=C2C=C1)C(=O)C3=CC=CC=C3)S(=O)(=O)C4=CC=CC=C4 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C24H19NO4S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

417.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-(4-{[3-phenyl-5-(propan-2-yl)pyrazolo[1,5-a]pyrimidin-7-yl]amino}phenyl)acetamide](/img/structure/B2788630.png)

![2-[(3-Methoxybenzyl)amino]-5-nitrobenzonitrile](/img/structure/B2788631.png)

![N-{1-[benzyl(methyl)amino]-2,2,2-trichloroethyl}furan-2-carboxamide](/img/structure/B2788632.png)

![1-Phenylspiro[3.3]heptan-3-one](/img/structure/B2788633.png)

![5-[(4-Hydroxyphenyl)methylene]-4-imino-1,3-thiazolidin-2-one](/img/structure/B2788634.png)

![8-{[(2-chloro-6-fluorophenyl)methyl]sulfanyl}-7-hexyl-3-methyl-2,3,6,7-tetrahydro-1H-purine-2,6-dione](/img/structure/B2788637.png)

![(E)-N-(3-(1H-imidazol-1-yl)propyl)-N-(4-fluorobenzo[d]thiazol-2-yl)-3-(thiophen-2-yl)acrylamide hydrochloride](/img/structure/B2788639.png)

![N-(5-allyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-8-yl)-4-bromobenzamide](/img/structure/B2788640.png)

![methyl N-{2-[4-(furan-2-yl)phenyl]-2-hydroxyethyl}carbamate](/img/structure/B2788641.png)

![N-[4-(4-ethoxyphenyl)-1,3-thiazol-2-yl]-3-fluorobenzamide](/img/structure/B2788643.png)

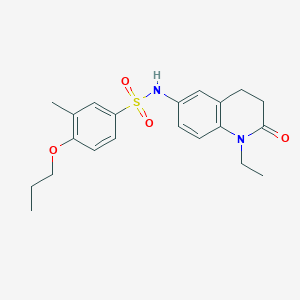

![N-(2-(furan-2-yl)-2-(furan-3-yl)-2-hydroxyethyl)benzo[c][1,2,5]thiadiazole-4-sulfonamide](/img/structure/B2788648.png)

![ethyl 4-{[5-(2,4-dihydroxyphenyl)-3-methyl-1H-pyrazol-4-yl]oxy}benzoate](/img/structure/B2788649.png)

![5-[[5-Amino-1-[[10-(3-amino-3-oxopropyl)-4-butan-2-yl-22-(2-carboxyethyl)-25-(1-hydroxyethyl)-7-[(4-hydroxyphenyl)methyl]-3,6,9,12,18,21,24,27-octaoxo-19-propan-2-yl-2-oxa-5,8,11,17,20,23,26-heptazatricyclo[28.2.2.013,17]tetratriaconta-1(33),30(34),31-trien-28-yl]amino]-1-oxopentan-2-yl]amino]-4-(hexadecanoylamino)-5-oxopentanoic acid](/img/structure/B2788650.png)